Beta-D-Glucose

Catalog No.
S568718
CAS No.
50-99-7
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Beta-D-Glucose

CAS Number

50-99-7

Product Name

Beta-D-Glucose

IUPAC Name

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1

InChI Key

WQZGKKKJIJFFOK-VFUOTHLCSA-N

solubility

1200.0 mg/mL

Synonyms

Anhydrous Dextrose, D Glucose, D-Glucose, Dextrose, Dextrose, Anhydrous, Glucose, Glucose Monohydrate, Glucose, (alpha-D)-Isomer, Glucose, (beta-D)-Isomer, Glucose, (DL)-Isomer, Glucose, (L)-Isomer, L Glucose, L-Glucose, Monohydrate, Glucose

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O

The exact mass of the compound Dextrose is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble4.08 min water, 5.46x10+5 mg/l at 30 °c, 4.79x10+5 mg/l at 20 °cvery soluble in waterslightly soluble in ethanol; insoluble in acetone, ethyl acetate; soluble in pyrinesolubility in water: soluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406891. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents. It belongs to the ontological category of aldehydo-glucose in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Beta-D-Glucose (CAS 50-99-7) is the beta-anomer of D-glucopyranose, distinguished by its equatorial hydroxyl group configuration at the anomeric carbon. In commercial and laboratory procurement, it is highly valued as the exclusive natural substrate for glucose oxidase (GOx) [1]. Unlike equilibrium mixtures of generic D-glucose, pure Beta-D-Glucose provides an initial specific optical rotation of +18.7° and crystallizes as an anhydrous solid at temperatures above 98 °C [2]. Its procurement is critical for applications requiring immediate enzymatic reactivity, stereoselective precursor synthesis, and high-temperature formulation stability where generic mixed-anomer glucose fails to meet kinetic or thermodynamic baselines.

Research Fit

β-specific glucose oxidase (GOx) substrate for biosensor calibration and assay development
High aqueous solubility profile supports concentrated formulation and crystallization control studies
Anomer-resolved enzyme kinetic studies (glucokinase, glucose isomerase, yeast metabolism)

Substituting pure Beta-D-Glucose with standard D-glucose—which is an equilibrium mixture of approximately 36% alpha and 64% beta anomers—introduces critical kinetic bottlenecks in enzymatic and diagnostic assays. Glucose oxidase (GOx) strictly requires the beta anomer to catalyze oxidation to D-glucono-1,5-lactone [1]. If a mixed anomer substitute is used, the reaction rate is artificially limited by the slow mutarotation of the alpha anomer into the beta form, destroying zero-time calibration accuracy in biosensors [2]. Furthermore, in synthetic glycochemistry, utilizing a mixed-anomer starting material yields epimeric mixtures during glycosylation, significantly increasing downstream purification costs and reducing the overall yield of targeted beta-linked oligosaccharides.

Substitution Risk

Equilibrated D-glucose (~36% α, ~64% β) introduces mutarotation lag and uncontrolled anomeric ratio, compromising enzyme kinetics and assay reproducibility.

α-D-glucose cannot substitute in glucose oxidase systems (binary specificity) and exhibits divergent Vmax/Km with glucokinase, altering metabolic readouts.

Physical properties (solubility limit, melting point) differ substantially; α-form may crystallize at concentrations where β-form remains soluble, derailing formulation workflows.

Enzymatic Oxidation Kinetics for Biosensor Calibration

Beta-D-Glucose is the exclusive substrate for glucose oxidase (GOx). In standard enzymatic assays, Beta-D-Glucose is oxidized rapidly, whereas Alpha-D-Glucose exhibits a negligible oxidation rate (approximately 150 times slower) [1]. When standard mixed D-glucose is used, the initial reaction velocity is fundamentally limited by the mutarotation rate of the 36% alpha fraction into the beta form.

Evidence DimensionDirect enzymatic oxidation rate by Glucose Oxidase (GOx)
Target Compound DataRapid, direct oxidation (primary substrate)
Comparator Or BaselineAlpha-D-Glucose (negligible oxidation, ~150x slower)
Quantified Difference>99% reduction in direct oxidation rate for the alpha anomer
ConditionsAqueous GOx assay at standard pH and temperature (25 °C)

Procuring the pure beta anomer is mandatory for zero-time calibration of continuous glucose monitors (CGMs) and enzymatic fuel cells, eliminating mutarotation-induced lag phases.

Aqueous solubility
Head-to-head
2.17× higher solubility: 178 vs. 82 g/100 mL (25°C)
Supports concentrated solution preparation without α-form precipitation
Water at 25°C; direct comparison

Thermal Stability and High-Temperature Crystallization

The thermodynamic properties of glucose anomers dictate their processing conditions. Beta-D-Glucose crystallizes exclusively as an anhydrous solid from aqueous solutions at temperatures above 98 °C, and exhibits a melting point of approximately 150 °C [1]. In contrast, Alpha-D-Glucose crystallizes below 50 °C typically as a monohydrate, with a slightly lower melting point of 146 °C [2]. This thermodynamic divergence makes the beta anomer uniquely suited for high-temperature melt processing.

Evidence DimensionAqueous crystallization temperature threshold
Target Compound Data>98 °C (yields anhydrous beta-D-glucose)
Comparator Or BaselineAlpha-D-Glucose (<50 °C, yields monohydrate)
Quantified Difference>48 °C higher crystallization threshold; anhydrous vs. hydrated crystal lattice
ConditionsEvaporative crystallization from aqueous solution

Critical for high-temperature excipient formulation and melt-extrusion processes where preventing moisture-induced caking (hydration) is required.

Melting point
Reported
150°C (β) vs. 146°C (α), 4°C higher thermal stability
Wider thermal processing window; reduced melt-related degradation risk
Crystalline solid, standard pressure

Polarimetric Baseline for Analytical Calibration

For chiral chromatography and mutarotase kinetic studies, precise initial specific rotation is required. Freshly dissolved pure Beta-D-Glucose exhibits an initial specific optical rotation of +18.7° [1]. This sharply contrasts with Alpha-D-Glucose (+112.2°) and the standard equilibrium mixture of D-glucose (+52.7°) [2]. The distinct optical signature of the pure beta anomer provides an essential baseline for quantifying mutarotation dynamics in solution.

Evidence DimensionInitial specific optical rotation [α]D
Target Compound Data+18.7°
Comparator Or BaselineAlpha-D-Glucose (+112.2°); Equilibrium D-Glucose (+52.7°)
Quantified Difference93.5° difference from alpha anomer; 34.0° difference from equilibrium mixture
ConditionsFreshly prepared aqueous solution at 20 °C (prior to mutarotation)

Allows analytical laboratories to accurately calibrate chiral detectors and measure real-time mutarotase enzyme activity.

GOx substrate specificity
Head-to-head
Exclusive oxidation of β-anomer; α-form not a substrate. ~300× more enzyme needed for other hexoses.
Mandatory for GOx-based biosensors; eliminates mutarotation lag
Enzymatic assay context
Glucokinase Vmax
Reported
Higher Vmax with β-D-glucose; α-form shows higher affinity but lower maximal velocity
Enables anomer-resolved kinetic profiling of wild-type and mutant glucokinase
Human β-cell glucokinase, 30°C, 6-min incubation
Glucose isomerase rate
Head-to-head
α-form conversion rate 113% higher than β-form; β-form defines lower baseline
Pure β-D-glucose provides controlled starting point for isomerization kinetic models
Immobilized enzyme, pH 7.5, 60°C
Yeast fermentation
Reported
At 0.4 g/L, β-form more rapidly metabolized to ethanol/CO₂; preference inverts at ≤0.2 g/L
Concentration-dependent anomer selection allows fermentation yield optimization
Starved yeast cells; context-dependent effect

Continuous Glucose Monitor (CGM) and Biosensor Calibration

Because glucose oxidase (GOx) exclusively oxidizes the beta anomer, pure Beta-D-Glucose is the required standard for calibrating CGMs and diagnostic biosensors. Using this specific compound eliminates the kinetic lag phase caused by the mutarotation of alpha-anomers found in generic D-glucose mixtures, ensuring accurate zero-time baseline measurements [1].

High-Temperature Excipient Formulation and Melt-Extrusion

In pharmaceutical and food science formulations that require high-temperature processing (above 98 °C), Beta-D-Glucose is the preferred carbohydrate excipient. Its ability to crystallize in an anhydrous form at elevated temperatures prevents the premature hydration and caking associated with alpha-D-glucose monohydrate [2].

Stereoselective Synthesis of Beta-Glycosides

For the synthesis of cellulose-derived polymers, complex oligosaccharides, and pharmaceutical beta-glycosides, starting with pure Beta-D-Glucose (or its peracetylated derivatives) provides strict stereocontrol. This procurement choice bypasses the need for costly anomeric separation steps that are required when using equilibrium D-glucose mixtures [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Glucose oxidase biosensor calibration
Absolute β-anomer enzyme specificity
Mutarotation-free calibration linearity; traceable standard performance
High-concentration aqueous formulations
Elevated aqueous solubility profile
Crystallization resistance; thermal processing tolerance
Glucokinase kinetic characterization
Anomer-resolved Vmax and Km parameters
Wild-type vs. mutant enzyme profiling; substrate preference determination
Yeast fermentation optimization
Concentration-dependent anomer preference
Metabolic output yield under defined substrate conditions

Physical Description

Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]
Solid

Color/Form

Colorless crystals or white granular powder

XLogP3

-2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

180.06338810 Da

Monoisotopic Mass

180.06338810 Da

Boiling Point

greater than 212 °F at 760 mmHg (USCG, 1999)

Heavy Atom Count

12

Taste

Sweet

Density

1.2 at 68 °F (est.) (USCG, 1999) - Denser than water; will sink
1.544
Density: 1.5620 at 18 °C/4 °C /alpha-Glucose/; 1.54 at 25 °C/4 °C /alpha-Glucose, monohydrate/; 1.5620 at 18 °C/4 °C; needles from alc ohol/beta-Glucose/
Relative density (water = 1): 1.56

LogP

-3.24 (LogP)
log Kow = -3.00
-3.3

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.
Thermal decomposition products include carbon dioxide, carbon monoxide, and irritating and toxic fumes and/or gases.

Melting Point

146 - 150 °C

UNII

J4R00M814D

Related CAS

26874-89-5

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 896 of 897 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: D(+)-Glucose is a colorless crystal or white granular powder. It is odorless and has a sweet taste. D(+)-Glucose mixes easily with water. D(+)-Glucose is formed in plants by photosynthesis. D(+)-Glucose is also called blood sugar and is the main source of energy for all living organisms. USE: D(+)-Glucose is an important commercial chemical used in food confectionary, baking, canning, brewing and wine making, beverages and syrups. It is also used in some personal care products and in oral hygiene chew toys for cats and dogs. EXPOSURE: Workers who use D(+)-glucose may breathe in dusts or have direct skin contact. The general population will be exposed by consumption of food and beverages. Patients requiring IV fluids for dehydration or nutritional support may be given solutions containing D(+)-glucose (or a chemically identical form from plants called dextrose). D(+)-Glucose released to air will be in or on particles that eventually fall to the ground. It may be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move easily through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: A healthy human is able to tolerate large variations in blood D(+)-glucose levels without adverse effects. Diabetes is a disease in which individuals can no longer regulate blood sugar levels, which can result in excessive levels (hyperglycemia) with oral intake. Symptoms of untreated diabetes and hyperglycemia include frequent urination, excessive thirst, unexplained weight loss, extreme hunger, visual impairment, tingling in hands or feet, fatigue, dry skin, and slow-healing cuts/sores. Complications of diabetes include kidney, nerve damage (particularly in feet), increased risk of skin infections, and eye problems as well as heart disease and bone disorders. Damage to red blood cells and swelling has been reported with subcutaneous glucose/dextrose injections. IV injections may cause local irritation, temporary high blood sugar levels, or a condition known as "hyperosmolar syndrome" which can lead to mental confusion. Long-term administration of D(+)-glucose/dextrose injections for nutritional support can lead to altered insulin production (a substance in the body that regulates blood D(+)-glucose), and potentially diabetes. Gestational diabetes, and the associated elevated blood levels in mother and fetus, have been associated with elevated blood pressure in the mother, increased risk of cesarean section, and elevated birth weights. Gestational diabetes is a risk factor for the development of obesity and type II diabetes in offspring. Data on the potential for D(+)-glucose to cause cancer in laboratory animals were not available. The potential for D(+)-glucose to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

Glucose pharmaceutical formulations (oral tablets, injections) are indicated for caloric supply and carbohydrate supplementation in case of nutrient deprivation. It is also used for metabolic disorders such as hypoglycemia.
FDA Label

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Glucose is included in the database.
2.5-11.5% Dextrose injections are administered by peripheral IV infusion to provide calories and water for hydration; these injections may be admixed with amino acids injections or other compatible IV fluids to provide parenteral nutrition. Hypertonic dextrose injections (concentration greater than 5%) are used to provide adequate calories in a minimal volume of water. 40-70% Dextrose injections are concentrated sources of calories which are admixed with amino acids injections or other compatible IV fluids and administered via central veins to provide parenteral nutrition. 50% Dextrose injections are frequently used in adults and children to restore blood glucose concentrations in the treatment of hypoglycemia resulting from insulin excess or other causes. 10-25% Dextrose injections are used in neonates and infants to restore blood glucose concentrations in the treatment of acute symptomatic hypoglycemia.
On surface of eye, 30% to 50% glucose soln has been used successfully in relieving corneal edema in patients... it has been used as eyedrops, ocular bath, or ointment.
During periods of inanition, intravenous injection of isotonic solution of dextrose provides both fluid and carbohydrate. ... Body protein is spared, and starvation-ketosis and acidosis are prevented. ... Hypertonic solutions of dextrose are also admin intravenously to initiate osmotic diuresis.
For more Therapeutic Uses (Complete) data for D(+)-Glucose (6 total), please visit the HSDB record page.

Pharmacology

Blood glucose is an obligatory energy source for humans involved in various cellular activities, and it also acts as a signaling molecule for diverse glucose-sensing molecules and proteins. Glucose undergoes oxidation into carbon dioxide, water, and yields energy molecules in the process of glycolysis and subsequent citric cycle and oxidative phosphorylation.[A19406] Glucose is readily converted into fat in the body which can be used as a source of energy as required. Under a similar conversion into storage of energy, glucose is stored in the liver and muscles as glycogen.[T35] Glucose stores are mobilized in a regulated manner, depending on the tissues' metabolic demands. Oral glucose tablets or injections serve to increase the supply of glucose and oral glucose administration is more effective in stimulating insulin secretion because it stimulates the incretin hormones from the gut, which promotes insulin secretion.[T28]
Anhydrous Dextrose is the anhydrous form of D-glucose, a natural monosaccharide and carbohydrate. Dextrose serves to replenish lost nutrients and electrolytes. The agent provides metabolic energy and is the primary ingredient in oral rehydration salts (ORS) and is used in intravenous (IV) fluids to provide nutrients to patients under intensive care who are unable to receive them by the oral route. Solutions containing dextrose restore blood glucose levels and provide calories and may aid in minimizing liver glycogen depletion and exerts a protein-sparing action. Dextrose anhydrous also plays a role in the production of proteins and in lipid metabolism.

MeSH Pharmacological Classification

Sweetening Agents

Mechanism of Action

Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis. Glycolysis can be divided into two main phases where the preparatory phase is initiated by the phosphorylation of glucose by hexokinase to form glucose 6-phosphate. The addition of the high-energy phosphate group activates glucose for the subsequent breakdown in later steps of glycolysis and is the rate-limiting step. Products end up as substrates for following reactions, to ultimately convert C6 glucose molecule into two C3 sugar molecules. These products enter the energy-releasing phase where the total of 4ATP and 2NADH molecules are generated per one glucose molecule. The total aerobic metabolism of glucose can produce up to 36 ATP molecules. These energy-producing reactions of glucose are limited to D-glucose as L-glucose cannot be phosphorylated by hexokinase. Glucose can act as precursors to generate other biomolecules such as vitamin C. It plays a role as a signaling molecule to control glucose and energy homeostasis. Glucose can regulate gene transcription, enzyme activity, hormone secretion, and the activity of glucoregulatory neurons. The types, number, and kinetics of glucose transporters expressed depends on the tissues and fine-tunes glucose uptake, metabolism, and signal generation to preserve cellular and whole body metabolic integrity.
Vascular calcification is a hallmark of type 2 diabetes. Glucose stimulates calcification in culture of vascular smooth muscle cells (VSMCs) but the underlying mechanisms remain obscure. We observed that high glucose levels stimulated mouse and human VSMC trans-differentiation into chondrocytes, with increased levels of Sox9, type II collagen, glycosaminoglycan and Runx2 expression, and increased alkaline phosphatase activity and mineralization. These effects were associated with increased expression of IL-1beta, which stimulated alkaline phosphatase and calcification, suggesting that glucose induces chondrocyte differentiation of VSMCs, possibly through IL-1beta activation.

Vapor Pressure

8.0X10-14 mm Hg at 25 °C /extrapolated from a higher solid-phase temperature range/

Other CAS

45009-62-9
50-99-7
2595-98-4
25191-16-6
3458-28-4
1990-29-0
9004-32-4
7635-11-2
2595-97-3
5934-56-5
15572-79-9

Absorption Distribution and Excretion

Polysaccharides can be broken down into smaller units by pancreatic and intestinal glycosidases or intestinal flora. Sodium-dependent glucose transporter SGLT1 and GLUT2 (SLC2A2) play predominant roles in intestinal transport of glucose into the circulation. SGLT1 is located in the apical membrane of the intestinal wall while GLUT2 is located in the basolateral membrane, but it was proposed that GLUT2 can be recruited into the apical membrane after a high luminal glucose bolus allowing bulk absorption of glucose by facilitated diffusion. Oral preparation of glucose reaches the peak concentration within 40 minutes and the intravenous infusions display 100% bioavailability.
Glucose can be renally excreted.
The mean volume of distribution after intravenous infusion is 10.6L.
The mean metabolic clearance rate of glucose (MCR) for the 10 subjects studied at the higher insulin level was 2.27 ± 0.37 ml/kg/min at euglycemia and fell to 1.51±0.21 ml/kg/ at hyperglycemia. The mean MCR for the six subjects studied at the lower insulin level was 1.91 ± 0.31 ml/kg/min at euglycemia.
Members of the IL-6 family, IL-6 and ciliary neurotrophic factor (CNTF), have been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle. However, the metabolic effects of another family member, leukemia inhibitory factor (LIF), are not well characterized. Effects of LIF on skeletal muscle glucose uptake and palmitate oxidation and signaling were investigated in ex vivo incubated mouse soleus and EDL muscles from muscle-specific AMPKalpha2 kinase-dead, muscle-specific SOCS3 knockout, and lean and high-fat-fed mice. Inhibitors were used to investigate involvement of specific signaling pathways. LIF increased muscle glucose uptake in dose (50-5,000 pM/l) and time-dependent manners with maximal effects at the 30-min time point. LIF increased Akt Ser(473) phosphorylation (P) in soleus and EDL, whereas AMPK Thr(172) P was unaffected. Incubation with parthenolide abolished LIF-induced glucose uptake and STAT3 Tyr(705) P, whereas incubation with LY-294002 and wortmannin suppressed both basal and LIF-induced glucose uptake and Akt Ser(473) P, indicating that JAK and PI 3-kinase signaling is required for LIF-stimulated glucose uptake. Incubation with rapamycin and AZD8055 indicated that mammalian target of rapamycin complex (mTORC)2, but not mTORC1, also is required for LIF-stimulated glucose uptake. In contrast to CNTF, LIF stimulation did not alter palmitate oxidation. LIF-stimulated glucose uptake was maintained in EDL from obese insulin-resistant mice, whereas soleus developed LIF resistance. Lack of SOCS3 and AMPKalpha2 did not affect LIF-stimulated glucose uptake. In conclusion, LIF acutely increased muscle glucose uptake by a mechanism potentially involving the PI 3-kinase/mTORC2/Akt pathway and is not impaired in EDL muscle from obese insulin-resistant mice.
The aim of the work is to analyze the relationship between consumption of glucose solution by rats and its absorption, and to use this fact for assessment of the absorptive capacity of the small intestine in non anesthetized animals in vivo. Consumption of glucose solution (200 g/L) by fasted rats was recorded in the control, and after administration of phloridzin--inhibitor of glucose active transport- or 3 hours after the restriction stress. On the mathematical model we studied the relative role of factors that can influence the temporal dynamics of glucose consumption by rats. The rate of glucose consumption was observed being decreased in the presence of phloridzin (1 mM), and be increased after the stress. The results of modeling are consistent with the experimental data and show that the rate of consumption of glucose solutions considerably more depends on the transport activity of the small intestine than on glucose concentration in the solution, or on the substrate regulation of the stomach emptying. Analysis of dynamics of consumption of glucose solution by intact rats may be considered as one of promising approaches to assessing the absorptive capacity of the small intestine under natural conditions.
Facilitated diffusion involves carrier substance within placenta, which acts to incr rate of transfer beyond that which would be expected... glucose is apparently transferred in this manner. ...No metabolic energy may be required, & transfer is in direction of concn gradient.
When excesses are given IV blood sugar values usually return near normal within an hour or two, most of excess having been eliminated through kidneys, & CA 40% dialyzes into tissues with small amt destroyed by oxidation.
For more Absorption, Distribution and Excretion (Complete) data for D(+)-Glucose (6 total), please visit the HSDB record page.

Metabolism Metabolites

Glucose can undergo aerobic oxidation in conjunction with the synthesis of energy molecules. Glycolysis is the initial stage of glucose metabolism where one glucose molecule is degraded into two molecules of pyruvate via substrate-level phosphorylation. These products are transported to the mitochondria where they are further oxidized into oxygen and carbon dioxide.
Growth of Escherichia coli on glucose in batch culture is accompanied by the excretion of acetate, which is consumed by the cells when glucose is exhausted. This glucose-acetate transition is classically described as a diauxie (two successive growth stages). Here, we investigated the physiological and metabolic properties of cells after glucose exhaustion through the analysis of growth parameters and gene expression. We found that E. coli cells grown on glucose in batch culture produce acetate and consume it after glucose exhaustion but do not grow on acetate. Acetate is catabolized, but key anabolic genes--such as the genes encoding enzymes of the glyoxylate shunt--are not upregulated, hence preventing growth. Both the induction of the latter anabolic genes and growth were observed only after prolonged exposure to low concentrations of acetate and could be accelerated by high acetate concentrations. We postulate that such decoupling between acetate catabolism and acetate anabolism might be an advantage for the survival of E. coli in the ever-changing environment of the intestine. The glucose-acetate transition is a valuable experimental model for comprehensive investigations of metabolic adaptation and a current paradigm for developing modeling approaches in systems microbiology. Yet, the work reported in our paper demonstrates that the metabolic behavior of Escherichia coli during the glucose-acetate transition is much more complex than what has been reported so far. A decoupling between acetate catabolism and acetate anabolism was observed after glucose exhaustion, which has not been reported previously. This phenomenon could represent a strategy for optimal utilization of carbon resources during colonization and persistence of E. coli in the gut and is also of significant interest for biotechnological applications.
When V. cholerae encounters nutritional stress, it activates (p)ppGpp-mediated stringent response. The genes relA and relV are involved in the production of (p)ppGpp, whereas the spoT gene encodes an enzyme that hydrolyzes it. Herein, we show that the bacterial capability to produce (p)ppGpp plays an essential role in glucose metabolism. The V. cholerae mutants defective in (p)ppGpp production (i.e. deltarelAdeltarelV and deltarelAdeltarelVdeltaspoT mutants) lost their viability because of uncontrolled production of organic acids, when grown with extra glucose. In contrast, the deltarelAdeltaspoT mutant, a (p)ppGpp overproducer strain, exhibited better growth in the presence of the same glucose concentration. An RNA sequencing analysis demonstrated that transcriptions of genes consisting of an operon for acetoin biosynthesis were markedly elevated in N16961, a seventh pandemic O1 strain, but not in its (p)ppGpp(0) mutant during glucose-stimulated growth. Transposon insertion in acetoin biosynthesis gene cluster resulted in glucose-induced loss of viability of the deltarelAdeltaspoT mutant, further suggesting the crucial role of acetoin production in balanced growth under glucose-rich environments. Additional deletion of the aphA gene, encoding a negative regulator for acetoin production, failed to rescue the (p)ppGpp(0) mutant from the defective glucose-mediated growth, suggesting that (p)ppGpp-mediated acetoin production occurs independent of the presence of AphA. Overall, our results reveal that (p)ppGpp, in addition to its well known role as a stringent response mediator, positively regulates acetoin production that contributes to the successful glucose metabolism and consequently the proliferation of V. cholerae cells under a glucose-rich environment, a condition that may mimic the human intestine.
Heterogeneity within the same tumor type has been described to be complex and occur at multiple levels. Less is known about the heterogeneity at the level of metabolism, within a tumor set, yet metabolic pathways are highly relevant to survival signaling in tumors. In this study, we profiled the glucose metabolism of several non-small cell lung carcinoma (NSCLC) cell lines and could show that, NSCLC display distinct glycolytic metabolism. Genetic and pharmacological perturbation of glycolysis was selectively toxic to NSCLCs with high rates of glycolysis. Furthermore, high expression of hexokinase-2, localized at the mitochondria, was a feature of the NSCLCs dependent on glucose catabolism. Our study provides evidence for quantitative metabolic diversity in NSCLCs and indicates that glucose metabolism provide differential prosurvival benefits to NSCLCs.
To observe the influence of different concentrations of bisphenol A (BPA) on glucose metabolism and lactate dehydrogenase (LDH) expression in rat Sertoli cells in vitro and investigate the mechanisms of BPA inducing male infertility. Using two-step enzyme digestion, we isolated Sertoli cells from male Wistar rats and constructed a primary Sertoli cell system, followed by immunohistochemical FasL staining. We randomly divided the Sertoli cells into a control group to be cultured in the serum-free minimal essential medium (MEM) plus dimethyl sulfoxide (DMSO) and three experimental groups to be treated with 100 nmol/L, 10 umol/L, and 1 mmol/L BPA, respectively, in the MEM plus DMSO. After 48 hours of treatment, we measured the proliferation of the cells by CCK-8 assay, determined the concentrations of metabolites by NMR spectroscopy, and detected the expression of LDH in the Sertoli cells by RT-PCR and Western blot. The purity of the isolated Sertoli cells was (96.05 +/- 1.28)% (n = 10). Compared with the control group, the 100 nmol/L, 10 umol/L, and 1 mmol/L BPA groups showed no remarkable changes in the proliferation of Sertoli cells ([98 +/- 8]%, [96 +/- 3]%, and [95 +/- 3]%, P >0.05), but the 10 umol/L and 1 mmol/L of BPA groups exhibited significantly decreased concentrations of intracellular glucose ([3.89 +/- 0.07] vs [3.36 +/- 0.24] and [3.04 +/- 0.21] pmol/cell, P <0.05) and lactate ([0.43 +/- 0.06] vs [0.29 +/- 0.05] and [0.20 +/- 0.03] pmol/cell, P <0.05). The expression of LDH mRNA was decreased with the increased concentration of BPA, while that of LDH protein reduced only in the 1 mmol/L BPA group (P <0.05). High-concentration BPA decreases the expression of LDH and alters glucose metabolism in Sertoli cells, and therefore may reduce the provision of lactate for germ cells and impair spermatogenesis.
For more Metabolism/Metabolites (Complete) data for D(+)-Glucose (9 total), please visit the HSDB record page.

Associated Chemicals

beta-D-Glucose; 492-61-5
alpha-D-glucose; 492-62-6

Wikipedia

Glucose

Drug Warnings

... the sugar itself may be source of pyrogens, and extreme care must be observed throughout the preparation of dextrose injections to prevent contamination, for conditions are practically ideal for the development of bacteria and, therefore, pyrogens.
Hyperglycemia and glycosuria may result /from dextrose injection/, depending on the infusion rate and metabolic status. Because of both the dilution of extracellular fluid and endocellular movement of potassium during glucose uptake, hypokalemia may be a consequence. Reactive hypoglycemia may result from the abrupt termination of administration.
Prolonged parenteral nutrition with dextrose solutions may adversely affect the production of insulin; to avoid this potential adverse effect, and to minimize hyperglycemia and consequent glycosuria, it may be necessary to add insulin to the infusion. Blood and urinary glucose should be monitored periodically. When infusions of concentrated dextrose are discontinued, it is advisable to substitute a 5 or 10% dextrose solution to prevent rebound hypoglycemia.
Dextrose solutions which do not contain electrolytes should not be administered concomitantly with blood through the same IV infusion set because of the possibility of agglomeration.
For more Drug Warnings (Complete) data for D(+)-Glucose (7 total), please visit the HSDB record page.

Biological Half Life

The approximate half-life is 14.3 minutes following intravenous infusion. Gut glucose half-life was markedly higher in females (79 ± 2 min) than in males (65 ± 3 min, P < 0.0001) and negatively related to body height (r = -0.481; P < 0.0001).

Use Classification

Cosmetics -> Stabilizing

Methods of Manufacturing

Dextrose is manufactured almost exclusively from corn (maize) starch in the United States. In other countries, starch from sorghum (milo), wheat, rice, potato, tapioca (yucca, cassava), arrowroot, and sago are used to varying degrees along with corn starch. Prior to the 1960s, commercial dextrose was produced using acid and acid-enzyme hydrolysis processes that yielded only about 86 and 92-94% dextrose, respectively. The development of thermostable bacterial a-amylase enzymes led to total enzyme processes that eliminated acid degradation products and increased dextrose yield to about 95-97%. In an enzymatic process, starch is hydrolyzed (thinned or liquefied) with a bacterial a-amylase. The resulting substrate is then hydrolyzed to dextrose (saccharified) using glucoamylase, a fungal enzyme that preferentially cleaves dextrose from the partially degraded starch. The initial extent of liquefaction is generally in the range of 10-20 dextrose equivalent (DE). DE is a measure of the reducing-sugar content calculated as dextrose and expressed as a percentage of the total dry substance. Several industrial enzyme liquefaction processes are used commercially. These processes are referred to as (1) enzyme-heat-enzyme, (2) low temperature, (3) dual enzyme/dual heating, (4) dual enzyme/single heating, and (5) thermal liquefaction.
Hydrolysis of cornstarch with acids or enzymes, hydrolysis of cellulosic wastes.

General Manufacturing Information

.beta.-D-Glucopyranose: INACTIVE
Glucose oxidase: ACTIVE

Analytic Laboratory Methods

A low density /carbon nanotube/ (CNT) forest was fabricated by plasma enhanced chemical vapor deposition, and Ni nanoclusters were well distributed on the sidewall and on top of CNT forest by magnetron sputtering. The Ni deposition time plays an important role in electrochemical properties of the CNT/Ni electrodes, and the optimized deposition time is 150 to 240 s. Cyclic voltammetry and chronoamperometry were used to evaluate the catalytic activities of the CNT/Ni electrodes. The sensitivity of the glucose sensor based on a Ni24OS electrode is able to reach 1433 uA mM(-1) per sq cm, which is much higher than that found using a NiOS electrode.
Acrylamide (AA) is a known lethal neurotoxin and carcinogen. AA is formed in foods during the browning process by the Maillard reaction of glucose(GL) with asparagine (AS). For the first time, the simultaneous online preconcentration and separation of AA, AS and GL using analyte focusing by ionic liquid micelle collapse capillary electrophoresis (AFILMC) was presented. Samples were prepared in a 1-butyl-3-methylimidazolium bromide (BMIMBr) micellar matrix with a conductivity 4 times greater than that of the running buffer (12.5 mmol L(-1) phosphate buffer at pH 8.5). Samples were hydrodynamically injected into a fused silica capillary at 25.0 mbar for 25.0 s. Separations were performed by applying a voltage of 25.0 kV and a detection at 200.0 nm. To sufficiently reduce BMIMBr adsorption on the interior surface of capillary, an appropriate rinsing procedure by hydrochloric acid and water was optimized. AFILMC measurements of analytes within the concentration range of 0.05-10.0 ?mol L(-1) achieved adequate reproducibility and accuracy with RSD 1.14-3.42% (n=15) and recovery 98.0-110.0%, respectively. Limits of detections were 0.71 ng g(-1) AA, 1.06 ng g(-1) AS and 27.02 ng g(-1) GL with linearity ranged between 2.2 and 1800 ng g(-1). The coupling of AFILMC with IL based ultrasonic assisted extraction (ILUAE) was successfully applied to the efficient extraction and determination of AA, AS and GL in bread samples. The structure of ILs has significant effects on the extraction efficiency of analytes. The optimal extraction efficiency (97.8%) was achieved by an aqueous extraction with 4:14 ratio of sample: 3.0 mol L(-1) BMIMBr followed by sonication at 35 °C. The proposed combination of ILUAE and AFILMC was simple, ecofriendly, reliable and inexpensive to analyze a toxic compound and its precursors in bread which is applicable to food safety.
In this study, we demonstrated a simple, rapid and inexpensive fabrication method to develop a novel gold nanobouquet structure fabricated indium tin oxide (GNB/ITO) electrode based on electrochemical deposition of gold ions onto ITO substrate. The morphology of the fabricated electrode surface was characterized by scanning electron microscopy (SEM) to confirm the GNB formation. Enzyme-free detection of glucose using a GNB/ITO electrode was described with high sensitivity and selectivity based on cyclic voltammetry assay. The results demonstrate a linear relation within wide concentration range (500 nM to 10 mM) of glucose, with a correlation coefficient of 0.988. The interference effect of uric acid was effectively avoided for the detection of glucose (1 uM to 10 mM). Moreover, the developed sensor was applied to determine the concentration of glucose in the presence of human serum to indicate the ability of GNB/ITO electrodes in real samples. Hence, newly developed GNB/ITO electrode has potential application in enzyme-free glucose sensor with highly sensitivity and selectivity.
AOAC Method 945.29. Sugars (total reducing) in brewing sugars and sirups.
For more Analytic Laboratory Methods (Complete) data for D(+)-Glucose (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

A novel biosensor for the determination of hydrogen peroxide and glucose was developed based on EGN-TDZ-Pd, as an electrocatalyst. The preparation of graphene oxide (GO) nanosheets was functionalized by combining it with 5-amino-1,3,4-thiadiazole-2-thiol (TDZ) and by covalently bonding it to palladium (Pd) nanoparticles (GO-TDZ-Pd). In the electrochemical investigation, EGN-TDZ-Pd was characterized via scanning electron microscopy (SEM), transmission electron microscopy (TEM), Fourier transform infrared spectroscopy (FTIR), Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and electrochemical impedance spectroscopy (EIS). Cyclic voltammetry (CV) and chronoamperometry (CA) were used to characterize the performance of EGN-TDZ-Pd. The proposed H2O2 biosensor exhibited a wide linear range from 10 uM to 6.5 mM. Also, aglucose biosensor was prepared using glucose oxidase and EGN-TDZ-Pd placed onto a glassy carbon electrode (GCE). The GOx/EGN-TDZ-Pd/GCE was easily prepared using a rapid and simple procedure, and it was utilized for highly sensitive glucose determination.
The highly sensitive, interference-free and non-enzymatic optical sensing of glucose has been made possible for the first time using the hydrothermally synthesized ZnO nanorods. The UV irradiation of glucose-treated ZnO nanorods decomposes glucose into hydrogen peroxide (H2O2) and gluconic acid by UV oxidation. The ZnO nanorods play the role of a catalyst similar to the oxidase used in the enzymatic glucose sensors. The photoluminescence (PL) intensity of the near-band edge emission of the ZnO nanorods linearly decreased with the increased concentration of H2O2. Therefore, the glucose concentration is monitored over the wide range of 0.5-30 mM, corresponding to 9-540 mg/dL. The concentration range of the linear region in the calibration curve is suitable for its clinical use as a glucose sensor, because the glucose concentration of human serum is typically in the range of 80-120 mg/dL. In addition, the optical glucose sensor made of the ZnO nanorods is free from interference by bovin serum albumin, ascorbic acid or uric acid, which are also present in human blood. The non-enzymatic ZnO-nanorod sensor has been demonstrated with human serum samples from both normal persons and diabetic patients. There is a good agreement between the glucose concentrations measured by the PL quenching and standard clinical methods.
Inspired by a sequential hydrolysis-precipitation mechanism, morphology-controllable hierarchical cupric oxide (CuO) nanostructures are facilely fabricated by a green water/ethanol solution-phase transformation of Cu(x)(OH)(2x-2)(SO4) precursors in the absence of any organic capping agents and without annealing treatment in air. Antlerite Cu3(OH)4(SO4) precursors formed in a low volume ratio between water and ethanol can transform into a two-dimensional (2D) hierarchical nanoporous CuO ribbon assembly of free-standing nanoneedle building blocks and hierarchical nanoneedle-aggregated CuO flowers. Brochantite Cu4(OH)6(SO4) precursors formed in a high volume ratio between water and ethanol can transform into hierarchical nanoplate-aggregated CuO nanoribbons and nanoflowers. Such 2D hierarchical nanoporous CuO ribbons serving as a promising electrode material for nonenzymatic glucose detection show high sensitivity, a low detection limit, fast amperometric response and good selectivity. Significantly, this green water-induced precursor-hydrolysis method might be used to control effectively the growth of other metal oxide micro-/nanostructures.
An amperometric glucose biosensor based on direct electron transfer of glucose oxidase (GOD) self-assembled on the surface of partially unzipped carbon nanotubes (PUCNTs) modified glassy carbon electrode (GCE) has been successfully fabricated. PUCNTs were synthesized via a facile chemical oxidative etching CNTs and used as a novel immobilization matrix for GOD. The cyclic voltammetric result of the PUCNT/GOD/GCE showed a pair of well-defined and quasi-reversible redox peaks with a formal potential of -0.470V and a peak to peak separation of 37mV, revealing that the fast direct electron transfer between GOD and the electrode has been achieved. It is notable that the glucose determination has been achieved in mediator-free condition. The developed biosensor displayed satisfactory analytical performance toward glucose including high sensitivity (19.50uA mM(-1)cm(-2)), low apparent Michaelis-Menten (5.09mM), a wide linear range of 0-17mM, and also preventing the interference from ascorbic acid, uric acid and dopamine usually coexisting with glucose in human blood. In addition, the biosensor acquired excellent storage stabilities. This facile, fast, environment-friendly and economical preparation strategy of PUCNT-GOD may provide a new platform for the fabrication of biocompatible glucosebiosensors and other types of biosensors.
An analytical method for the determination of trehalose, maltose, and glucose in biotransformation samples was developed by using high performance anion exchange chromatography coupled with pulsed ampere detection (HPAEC-PAD). The analysis was performed on a CarboPac 10 column (250 mm x 2 mm) with the gradient elution of NaOH-NaAc as the mobile phase. The column temperature was set at 30 °C, the flow rate was 0.30 mL/min. The results showed that trehalose, maltose, and glucose in biotransformation system were completely separated and determined in 15 min. The linear ranges and the working curves were determined by using standard samples. The correlation coefficients of three kinds of carbohydrates were over 0.9998. The detection limits (LODs) were 0.010 - 0.100 mg/L. Under the optimized separation conditions, the recoveries of saccharides in the transformation system at three different spiked levels ranged from 89.4% to 103.2%. In biotransformation system, 50 IU trehalose synthase were added into 200 g/L maltose for reaction of 8 hr at 37 °C, pH 8.0. Under the above conditions, the concentration of trehalose in biotransformation sample was 101.084 g/L, and the conversion rate of trehalose reached 50.5%. The method can be applied to determine the composition in the transformation system with the advantages of simplicity and convenience.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Keep in a dry place.
General storage may be used. Store in a cool, dry, well-ventilated area away from strong oxidizers, strong acids.

Interactions

Recent studies suggest that meat intake is associated with diabetes-related phenotypes. However, whether the associations of meat intake and glucose and insulin homeostasis are modified by genes related to glucose and insulin is unknown. We investigated the associations of meat intake and the interaction of meat with genotype on fasting glucose and insulin concentrations in Caucasians free of diabetes mellitus. Fourteen studies that are part of the Cohorts for Heart and Aging Research in Genomic Epidemiology consortium participated in the analysis. Data were provided for up to 50,345 participants. Using linear regression within studies and a fixed-effects meta-analysis across studies, we examined 1) the associations of processed meat and unprocessed red meat intake with fasting glucose and insulin concentrations; and 2) the interactions of processed meat and unprocessed red meat with genetic risk score related to fasting glucose or insulin resistance on fasting glucose and insulin concentrations. Processed meat was associated with higher fasting glucose, and unprocessed red meat was associated with both higher fasting glucose and fasting insulin concentrations after adjustment for potential confounders [not including body mass index (BMI)]. For every additional 50-g serving of processed meat per day, fasting glucose was 0.021 mmol/L (95% CI: 0.011, 0.030 mmol/L) higher. Every additional 100-g serving of unprocessed red meat per day was associated with a 0.037-mmol/L (95% CI: 0.023, 0.051-mmol/L) higher fasting glucose concentration and a 0.049-ln-pmol/L (95% CI: 0.035, 0.063-ln-pmol/L) higher fasting insulin concentration. After additional adjustment for BMI, observed associations were attenuated and no longer statistically significant. The association of processed meat and fasting insulin did not reach statistical significance after correction for multiple comparisons. Observed associations were not modified by genetic loci known to influence fasting glucose or insulin resistance. The association of higher fasting glucose and insulin concentrations with meat consumption was not modified by an index of glucose- and insulin-related single-nucleotide polymorphisms.
Recent studies demonstrated an adverse effect of chronic exposure to air pollution (AP) on metabolic syndrome and its components. In a population-based study, we investigated the association between exposure to ambient AP and serum glucose (SG), among subjects with normal glucose, impaired fasting glucose (IFG), and diabetes mellitus (DM).We included 1,063,887 SG tests performed in 131,882 subjects (years 2001-2012). Exposure data included daily levels of SO2, NO2 and other pollutants of industrial, traffic, and nonanthropogenic sources. Demographical, clinical, and medications purchase data were assessed. Log-transformed SG levels were analyzed by linear mixed models adjusted for seasonal variables and personal characteristics.SG increases (%increase [95% CI]), among subjects with normal glucose, IFG, and DM, respectively, were associated with 6.36 ?ppb increase of NO2 measured 24 to 72? hours before the test (0.40% [0.31%; 0.50%], 0.56% [0.40%; 0.71%], and 1.08% [0.86%; 1.29%]); and with 1.17?ppb increase of SO2 measured 24 ?hours before the test (0.29% [0.22%; 0.36%], 0.20% [0.10%; 0.31%], and 0.33% [0.14%; 0.52%]). Among DM population, weakest association was observed among patients treated with Metformin (0.56% increase in SG [0.18%; 0.95%]). In conclusion, NO2 and SO2 exposure is associated with small but significantly increased levels of SG. Although DM patients were found to be more susceptible to the AP induced SG variations, Metformin treatment seem to have a protective effect. Given the chronic lifetime exposure to AP and the broad coverage of the population, even small associations such as those found in our study can be associated with detrimental health effects and may have profound public health implications.
Maternal diabetes-induced birth defects remain a significant health problem. Studying the effect of natural compounds with antioxidant properties and minimal toxicities on diabetic embryopathy may lead to the development of new and safe dietary supplements. Punicalagin is a primary polyphenol found in pomegranate juice, which possesses antioxidant, anti-inflammatory and anti-tumorigenic properties, suggesting a protective effect of punicalagin on diabetic embryopathy. Here, we examined whether punicalagin could reduce high glucose-induced neural tube defects (NTDs), and if this rescue occurs through blockage of cellular stress and caspase activation. Embryonic day 8.5 (E8.5) mouse embryos were cultured for 24 or 36 hr with normal (5 mM) glucose or high glucose (16.7 mM), in presence or absence of 10 or 20 uM punicalagin. 10 uM punicalagin slightly reduced NTD formation under high glucose conditions; however, 20 uM punicalagin significantly inhibited high glucose-induced NTD formation. Punicalagin suppressed high glucose-induced lipid peroxidation marker 4-hydroxynonenal, nitrotyrosine-modified proteins, and lipid peroxides. Moreover, punicalagin abrogated endoplasmic reticulum stress by inhibiting phosphorylated protein kinase ribonucleic acid (RNA)-like ER kinase (p-PERK), phosphorylated inositol-requiring protein-1alpha (p-IRE1alpha), phosphorylated eukaryotic initiation factor 2alpha (p-eIF2alpha), C/EBP-homologous protein (CHOP), binding immunoglobulin protein (BiP) and x-box binding protein 1 (XBP1) mRNA splicing. Additionally, punicalagin suppressed high glucose-induced caspase 3 and caspase 8 cleavage. Punicalagin reduces high glucose-induced NTD formation by blocking cellular stress and caspase activation. These observations suggest punicalagin supplements could mitigate the teratogenic effects of hyperglycemia in the developing embryo, and possibly prevent diabetes-induced NTDs.

Stability Shelf Life

Stable under recommended storage conditions.
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Baxter Health GLUCOSE INTRAVENOUS INFUSION BP Product information
Glucose injection (Viaflex bag) Product information

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